molecular formula C11H12ClF3N2O2S B2694277 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 731776-55-9

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2694277
CAS No.: 731776-55-9
M. Wt: 328.73
InChI Key: JYLUVSVPHPSYCG-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C11H13Cl2F3N2O2S. It is known for its unique structural features, which include a piperazine ring bonded to a benzenesulfonyl group substituted with chlorine and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine is unique due to its combination of a piperazine ring with a benzenesulfonyl group substituted with both chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2S/c12-9-2-1-8(11(13,14)15)7-10(9)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUVSVPHPSYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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